molecular formula C9H19ClN2O B139352 4-(3-Chloropropyl)-1-piperazineethanol CAS No. 57227-28-8

4-(3-Chloropropyl)-1-piperazineethanol

Cat. No.: B139352
CAS No.: 57227-28-8
M. Wt: 206.71 g/mol
InChI Key: PPXLQETZAQHSSL-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-1-piperazineethanol is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

4-(3-Chloropropyl)-1-piperazineethanol has been explored for its structural, electronic, and biological properties through both theoretical and experimental investigations. A study detailed the facile synthesis of a related compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, highlighting its potential in drug development. This research emphasized its crystallization in a monoclinic crystal system and provided insights into its molecular electrostatic potential surface, HOMO-LUMO energy gap, and various chemical properties. Molecular docking studies suggested its activity against prostate-specific membrane protein, with significant binding energy and hydrophobic interactions, indicating its potential in cancer treatment, particularly against prostate cancer (Bhat et al., 2018).

Synthesis and Analytical Characterization

Several studies have focused on the synthesis and characterization of this compound and its derivatives. For instance, synthesis methodologies have been developed to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with a considerable overall yield. These synthetic routes contribute to the compound's accessibility for further research and potential applications in medicinal chemistry (S. Mai, 2005). Another study presented a detailed analysis of its crystal structure, providing a foundation for understanding its chemical and physical behavior, which is crucial for its application in drug design and development (Bhat et al., 2016).

Environmental and Hazardous Material Detection

Research into the environmental applications of this compound has led to the development of novel sensors. One such innovative approach involves the synthesis of fumed-propyl-piperazine-trichlorotriazine (fumed-Pr-Pi-TCT) for the specific detection of cyanide ions in aqueous media. This research highlights the potential of using derivatives of this compound for environmental monitoring and the detection of hazardous materials, showcasing its versatility beyond pharmaceutical applications (Afshar et al., 2022).

Biochemical Analysis

Biochemical Properties

4-(3-Chloropropyl)-1-piperazineethanol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, this compound can bind to various receptor proteins, influencing their activity and modulating biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered cell signaling. This modulation can result in changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate certain receptors by mimicking the natural ligand, leading to downstream signaling events. These interactions can result in changes in gene expression, influencing various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound can produce therapeutic effects, such as modulation of neurotransmitter levels and receptor activity. High doses can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can influence the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXLQETZAQHSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282646
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57227-28-8
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57227-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazineethanol, 4-(3-chloropropyl)
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